molecular formula C14H17BN2O2S B13904006 2-(3-Pyridyl)thiazole-4-boronic acid pinacol ester

2-(3-Pyridyl)thiazole-4-boronic acid pinacol ester

Cat. No.: B13904006
M. Wt: 288.2 g/mol
InChI Key: SBMFEZGUUUBBDL-UHFFFAOYSA-N
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Description

2-(3-Pyridyl)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both pyridyl and thiazole moieties in its structure makes it a versatile building block for the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Pyridyl)thiazole-4-boronic acid pinacol ester typically involves the borylation of the corresponding halogenated precursor. One common method is the palladium-catalyzed cross-coupling reaction between 2-(3-pyridyl)thiazole and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Pyridyl)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Protodeboronation: Acids (e.g., HCl, H2SO4) and sometimes transition metal catalysts.

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or alkenyl compounds.

    Protodeboronation: The corresponding hydrogenated product.

    Oxidation: Alcohols or phenols.

Mechanism of Action

The mechanism of action of 2-(3-Pyridyl)thiazole-4-boronic acid pinacol ester primarily involves its role as a reagent in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Pyridyl)thiazole-4-boronic acid pinacol ester is unique due to the presence of both pyridyl and thiazole rings, which provide additional sites for functionalization and enhance its versatility in synthetic applications. This dual functionality distinguishes it from simpler boronic esters like phenylboronic acid pinacol ester, which lacks the additional heterocyclic rings.

Properties

IUPAC Name

2-pyridin-3-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BN2O2S/c1-13(2)14(3,4)19-15(18-13)11-9-20-12(17-11)10-6-5-7-16-8-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMFEZGUUUBBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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